molecular formula C17H17ClF3N3 B2574804 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 676624-85-4

1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine

Cat. No.: B2574804
CAS No.: 676624-85-4
M. Wt: 355.79
InChI Key: LQINVARMIBVUJZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine is a synthetic compound characterized by its unique chemical structure, which includes a benzyl group, a chlorinated pyridine ring, and a trifluoromethyl group

Preparation Methods

One common synthetic route involves the reaction of 1-benzylpiperazine with 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may modulate the activity of certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N3/c18-15-10-14(17(19,20)21)11-22-16(15)24-8-6-23(7-9-24)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQINVARMIBVUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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